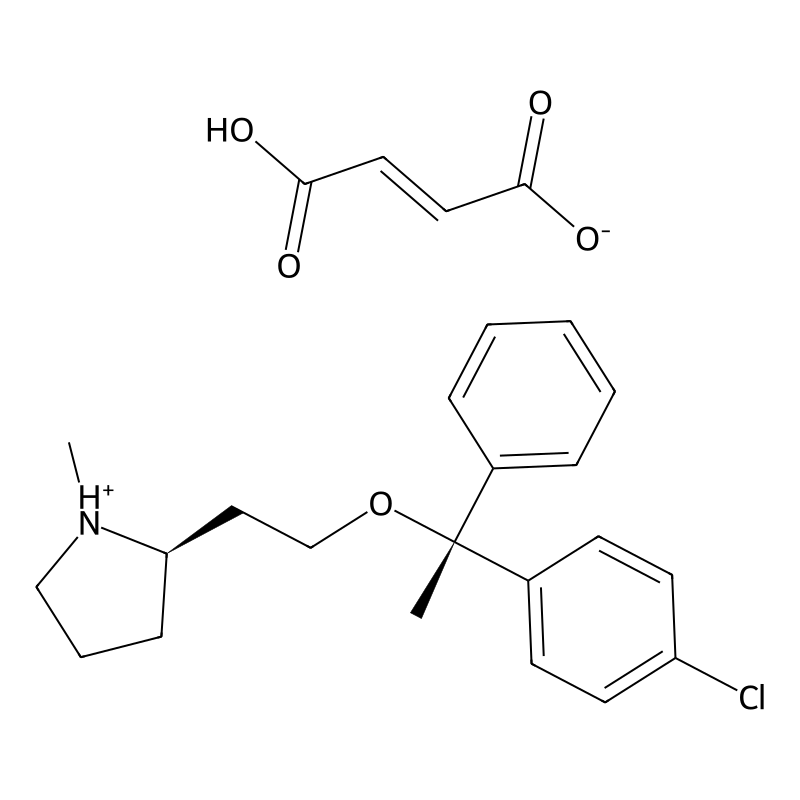

Clemastine Fumarate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Clemastine fumarate (CAS 14976-57-9) is a first-generation ethanolamine-derivative histamine H1 antagonist and antimuscarinic agent, formulated as a 1:1 fumaric acid salt. In scientific and industrial procurement, the fumarate salt is routinely selected over the free base due to its enhanced solid-state stability, reliable bioavailability, and standardized solubility profile. Beyond its traditional use in allergy models, its established safety profile and potent M1 muscarinic receptor antagonism have repositioned it as a critical benchmark compound in neurodegenerative research, specifically serving as an established positive control for stimulating oligodendrocyte precursor cell (OPC) differentiation and central nervous system remyelination [1].

Substituting clemastine fumarate with more common first-generation antihistamines (such as diphenhydramine or chlorpheniramine) or alternative antimuscarinics (such as pirenzepine) introduces severe experimental artifacts. While structurally related, generic H1 antagonists exhibit significantly lower receptor binding affinities, requiring higher assay concentrations that frequently trigger off-target cytotoxicity or fail to cross the blood-brain barrier in vivo. Furthermore, in remyelination assays, many M1-selective antagonists paradoxically fail to induce OPC differentiation and instead induce cell death at standard working concentrations. Consequently, utilizing the exact clemastine fumarate salt is mandatory for reproducible baseline establishment in both H1-receptor blocking studies and myelin repair screens.

Higher H1 Receptor Antagonism Potency vs. Common Antihistamines

In comparative in vitro assays measuring histamine-induced intracellular calcium ([Ca2+]i) mobilization in HL-60 cells, clemastine fumarate demonstrates an IC50 of 3 nM. This is nearly an order of magnitude more potent than chlorpheniramine (IC50 = 20 nM) and over 30 times more potent than diphenhydramine (IC50 = 100 nM) .

| Evidence Dimension | Inhibition of histamine-induced [Ca2+]i rise (IC50) |

| Target Compound Data | 3 nM |

| Comparator Or Baseline | Chlorpheniramine (20 nM) and Diphenhydramine (100 nM) |

| Quantified Difference | 6.6x to 33.3x higher potency for clemastine fumarate |

| Conditions | HL-60 cell line, in vitro calcium flux assay |

Allows researchers to use significantly lower dosing concentrations, minimizing off-target effects in complex cellular assays compared to bulk antihistamines.

OPC Differentiation and Remyelination Efficacy vs. Pirenzepine

Clemastine fumarate acts as a potent M1 muscarinic receptor (M1R) antagonist (Ki = 16 nM) and robustly drives oligodendrocyte precursor cell (OPC) differentiation into myelin basic protein (MBP)-positive oligodendrocytes. In contrast, other selective M1R antagonists, such as pirenzepine, completely lack appreciable OPC differentiation-inducing activity and exhibit severe cytotoxicity at concentrations ≥100 nM [1].

| Evidence Dimension | OPC differentiation and cell viability |

| Target Compound Data | Robust MBP+ expression, Ki = 16 nM |

| Comparator Or Baseline | Pirenzepine (No OPC activity, cytotoxic at ≥100 nM) |

| Quantified Difference | Complete divergence in functional remyelination activity and toxicity threshold |

| Conditions | In vitro OPC differentiation assay |

Establishes clemastine fumarate as the mandatory positive control for myelin repair drug screening, where other M1R antagonists fail due to toxicity.

Processability and Solubility in Supercritical Carbon Dioxide

For advanced formulation and green-solvent extraction workflows, clemastine fumarate exhibits well-characterized solubility in supercritical carbon dioxide (SC-CO2). Measurements across 308 to 338 K and 12 to 27 MPa demonstrate a mole fraction solubility ranging from 1.61 × 10^-6 to 9.41 × 10^-6 mol/mol. This predictable thermodynamic behavior allows for highly controlled, solvent-free processing and micronization, a capability not established for many generic antihistamine salts[1].

| Evidence Dimension | Mole fraction solubility in SC-CO2 |

| Target Compound Data | 1.61 × 10^-6 to 9.41 × 10^-6 mol/mol |

| Comparator Or Baseline | Standard aqueous/organic solvent processing (Baseline) |

| Quantified Difference | Enables precise supercritical fluid processing without residual organic solvents |

| Conditions | SC-CO2 at 308–338 K and 12–27 MPa |

Provides critical thermodynamic data for buyers engineering advanced, solvent-free drug delivery systems or micronized formulations.

Formulation Consistency: Fumarate Salt vs. Free Base

In pharmaceutical and laboratory procurement, clemastine is exclusively sourced as the fumarate salt rather than the free base. The 1:1 fumaric acid salt provides critical solid-state stability, preventing the rapid degradation typical of the free base under ambient conditions. Furthermore, it ensures a highly reproducible solubility profile—achieving clear solutions at 5 mg/mL in warmed DMSO—which is mandatory for consistent dosing in high-throughput in vitro screens .

| Evidence Dimension | Solid-state stability and stock solubility |

| Target Compound Data | Stable powder, reliable 5 mg/mL DMSO solubility |

| Comparator Or Baseline | Clemastine free base (rapid degradation, variable handling) |

| Quantified Difference | Significantly extended shelf-life and standardized formulation metrics |

| Conditions | Ambient storage and DMSO stock preparation |

Guarantees reproducible stock solution concentrations and prevents assay variability caused by compound degradation.

Positive Control in Demyelinating Disease Models

Due to its robust, non-cytotoxic induction of OPC differentiation via M1R antagonism (Ki = 16 nM), clemastine fumarate is the established benchmark for evaluating novel remyelinating agents in multiple sclerosis (MS) research, outperforming cytotoxic analogs like pirenzepine [1].

High-Affinity H1 Receptor Assays

With an IC50 of 3 nM in calcium mobilization assays, it is the standard baseline compound for establishing parameters in histamine receptor pharmacology, offering higher potency over weaker analogs like diphenhydramine and minimizing off-target artifacts in cell-based screens.

Supercritical Fluid Formulation Development

Its quantified and modelable solubility in SC-CO2 makes it a highly suitable candidate for developing green-chemistry micronization processes and novel solvent-free drug delivery systems, bypassing the limitations of traditional solvent-heavy manufacturing [2].

Purity

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Odor

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 17 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 6 of 17 companies with hazard statement code(s):;

H301 (16.67%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (16.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (16.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (83.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

For the symptomatic treatment of mild allergic urticaria and angioedema in adults and children 12 years of age and older ...

This multicenter, double blind, randomized parallel group study compared 3 wk treatment with either loratadine (Clarityn) 10 mg once daily, or clemastine (Tavegyl) 1 mg twice daily, and placebo in outpatients with active perennial allergic rhinitis. 155 patients were evaluated for efficacy and safety. Grading of four nasal and three non-nasal symptoms, rhinoscopy signs, and therapeutic response was performed on treatment days 6, 13, and 20. Patients recorded daily symptoms and possible adverse experiences in a diary, also indicating when symptoms of active rhinitis were relieved. Loratadine and clemastine were statistically significantly superior to placebo throughout the study (p < 0.05), based on assessment of patients' nasal and eye symptoms, patients' diary scores, rhinoscopy signs of symptoms, and onset of relief. The loratadine group showed a statistically significantly (p < 0.05) faster onset of relief of symptoms compared with the group treated with clemastine. Concerning nasal stuffiness, loratadine was significantly (p < 0.05) superior to clemastine after 1 week's treatment. Reports of adverse reactions showed that significantly (p < 0.05) more patients complained of sedation in the clemastine than in the loratadine group. Regarding other adverse experiences and laboratory tests, the three treatment groups were statistically comparable (p < 0.05). The study showed that compared with placebo both loratadine and clemastine were effective in relieving nasal and eye symptoms in patients with perennial allergic rhinitis. Loratadine was safe and well tolerated and was significantly less sedative than clemastine; loratadine may therefore possess an advantage in clinical use in the treatment of perennial allergic rhinitis.

The effects of cromolyn sodium (sodium cromoglycate), clemastine and ketotifen administered to the nasal mucosa of seasonal and perennial allergic rhinitis patients 30 min before provocation with histamine and allergen were compared in a randomized, double blind, placebo controlled study. Clemastine and cromolyn sodium, but not ketotifen, significantly inhibited the nasal response to increasing concentrations of histamine. None of the drugs administered in the concentrations used significantly inhibited the nasal response to allergen.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

14976-57-9

Absorption Distribution and Excretion

Clemastine fumarate is rapidly and almost completely absorbed from the GI tract. Peak plasma concentrations of the drug are attained within 2-5 hours after a single oral dose. Following oral administration of clemastine fumarate, the antihistaminic effect of the drug (as measured by suppression of the wheal response induced by intradermal injection of histamine) is maximal within 5-7 hours and persists for 10-12 and, in some individuals, up to 24 hours.

Distribution of clemastine into human body fluids and tissues has not been fully characterized, but the drug has been shown to distribute into milk. Following oral administration of 2.68 mg of clemastine fumarate daily for 3 days in one nursing woman, a milk clemastine concentration of about 5-10 ug/ml occurred 20 hours after the last dose of the drug and was about 25-50% of the stimultaneous maternal plasma drug concentration; clemastine was undetectable in milk 6 days after discontuance of the drug.

Clemastine and its metabolites are eliminated principally in urine.

Metabolism Metabolites

Time to peak concentration: 2-4 h

Wikipedia

Drug Warnings

There are no adequate and controlled studies to date using clemastine fumarate alone or in fixed combination with phenylpropanolamine in pregnant women, and the drug should be used during pregnancy only when clearly needed.

Because of the potential for serious adverse reactions to clemastine in nursing infants, a decision should be made whether to discontinue nursing or the drug, taking into account the importance of the drug to the woman.

Drugs that have been associated with Significant Effects on some Nursing Infants and should be given to Nursing Mothers with Caution: Clemastine: Drowsiness, irritability, refusal to feed, high-pitched cry, neck stiffness (1 case). /from Table 5/

Use Classification

Analytic Laboratory Methods

High-performance liquid chromatographic determination of clemastine hydrogen fumarate in pharmaceuticals.

Derivative spectrophotometric determination of clemastine fumarate in pharmaceutical preparations.

Dates

Devereux M, Abounasr A, Nobuta H, Zhu A, Friessen M, Gerona R, von Büdingen HC,

Henry RG, Hauser SL, Chan JR. Clemastine fumarate as a remyelinating therapy for

multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover

trial. Lancet. 2017 Dec 2;390(10111):2481-2489. doi:

10.1016/S0140-6736(17)32346-2. Epub 2017 Oct 10. PubMed PMID: 29029896.

2: Cohen JA, Tesar PJ. Clemastine fumarate for promotion of optic nerve

remyelination. Lancet. 2017 Dec 2;390(10111):2421-2422. doi:

10.1016/S0140-6736(17)32639-9. Epub 2017 Oct 10. PubMed PMID: 29029894.

3: Turner RB, Sperber SJ, Sorrentino JV, O/'Connor RR, Rogers J, Batouli AR,

Gwaltney JM Jr. Effectiveness of clemastine fumarate for treatment of rhinorrhea

and sneezing associated with the common cold. Clin Infect Dis. 1997

Oct;25(4):824-30. PubMed PMID: 9356796.

4: Gwaltney JM Jr, Park J, Paul RA, Edelman DA, O/'Connor RR, Turner RB.

Randomized controlled trial of clemastine fumarate for treatment of experimental

rhinovirus colds. Clin Infect Dis. 1996 Apr;22(4):656-62. PubMed PMID: 8729205.

5: Sipinen SA, Kulvik M, Leiniö M, Viljanen A, Lindholm H. Neuropsychologic and

cardiovascular effects of clemastine fumarate under pressure. Undersea Hyperb

Med. 1995 Dec;22(4):401-6. PubMed PMID: 8574128.

6: Miller WH Jr, Scott DW. Clemastine fumarate as an antipruritic agent in

pruritic cats: results of an open clinical trial. Can Vet J. 1994

Aug;35(8):502-4. PubMed PMID: 7954223; PubMed Central PMCID: PMC1686718.

7: Bedair MM, Korany MA, Issa AS. Derivative spectrophotometric determination of

clemastine fumarate in pharmaceutical preparations. Analyst. 1988

Jul;113(7):1137-8. PubMed PMID: 3223589.

8: Jolliffe DS, Sim-Davis D, Templeton JS. A placebo-controlled comparative study

of sustained-release brompheniramine maleate against clemastine fumarate in the

treatment of chronic urticaria. Curr Med Res Opin. 1985;9(6):394-9. PubMed PMID:

3886304.

9: Okuda M. Clinical investigation of ketotifen in perennial allergic rhinitis: a

double-blind comparative study of ketotifen and clemastine fumarate. Rhinology.

1984 Sep;22(3):171-82. PubMed PMID: 6390659.

10: Dockhorn RJ, Oggel JD. Clemastine fumarate for symptomatic relief of allergic

rhinitis. Mo Med. 1982 Nov;79(11):748-50. PubMed PMID: 7177096.

Explore Compound Types